2-n-Butyl-1-n-hexylindan
Overview
Description
. This compound belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The structure of 2-n-Butyl-1-n-hexylindan includes a butyl group and a hexyl group attached to the indane core, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
The synthesis of 2-n-Butyl-1-n-hexylindan can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-n-Butyl-1-n-hexylindan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-n-Butyl-1-n-hexylindan has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-n-Butyl-1-n-hexylindan involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, altering their activity, and thereby exerting its effects. Further research is needed to fully elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
2-n-Butyl-1-n-hexylindan can be compared with other similar compounds, such as:
2-n-Butyl-1-n-hexyl-2,3-dihydroindene: Similar structure but different functional groups.
2-n-Butyl-1-n-hexylbenzene: Similar alkyl groups but different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-butyl-1-hexyl-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30/c1-3-5-7-8-13-18-16(11-6-4-2)15-17-12-9-10-14-19(17)18/h9-10,12,14,16,18H,3-8,11,13,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLIAIQJFVHQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(CC2=CC=CC=C12)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295686 | |
Record name | 2-n-Butyl-1-n-hexylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56247-75-7 | |
Record name | 2-n-Butyl-1-n-hexylindan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-n-Butyl-1-n-hexylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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